Dihydroherbimycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

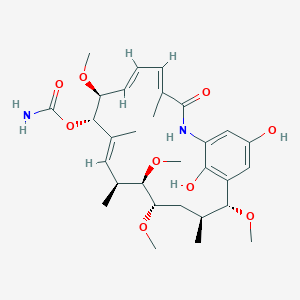

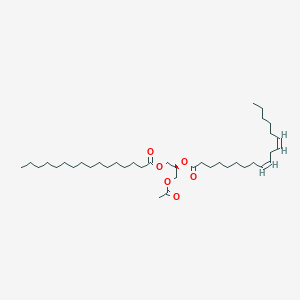

Dihydroherbimycin A is a compound derived from the bacterium Streptomyces sp. It is known for its potent antioxidant properties, which have been demonstrated in various assays. This compound is a reduced form of herbimycin A and has shown significant potential in therapeutic applications due to its ability to scavenge free radicals and inhibit lipid peroxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydroherbimycin A is typically produced through the cultivation of Streptomyces sp. The bacterium is grown in a suitable medium, and the compound is extracted from the culture filtrate. The identification and purification of this compound involve several spectroscopic techniques, including infrared, ultraviolet, mass spectrum, and nuclear magnetic resonance assays .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification processes. The optimization of these processes is crucial for achieving high yields and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Dihydroherbimycin A undergoes various chemical reactions, including oxidation and reduction. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, which neutralizes free radicals .

Common Reagents and Conditions: The compound is often tested in radical-scavenging assays using reagents like 1,1-diphenyl-picrylhydrazyl (DPPH). The conditions for these reactions typically involve specific concentrations of the compound and controlled environments to measure its efficacy .

Major Products Formed: The primary product formed from the reactions involving this compound is the neutralized free radical, which results from the compound’s hydrogen-donating ability. This reaction underscores its potential as a therapeutic antioxidant .

Aplicaciones Científicas De Investigación

Dihydroherbimycin A has been extensively studied for its antioxidant properties. It has shown promise in the following areas:

Mecanismo De Acción

Dihydroherbimycin A exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This mechanism involves the transfer of hydrogen atoms to reactive oxygen species, effectively scavenging these harmful molecules and reducing oxidative stress .

Comparación Con Compuestos Similares

Herbimycin A: The parent compound from which dihydroherbimycin A is derived.

α-Tocopherol: A well-known antioxidant commonly used as a reference compound in assays.

Other Microbial Antioxidants: Compounds like carazostatin, thiazostatin, and benzastatin, which are also produced by microorganisms and exhibit antioxidant properties.

Uniqueness: this compound stands out due to its high radical-scavenging activity and potential therapeutic applications. Its ability to inhibit lipid peroxidation and neutralize free radicals more effectively than some other antioxidants highlights its uniqueness and potential as a new therapeutic agent .

Propiedades

Fórmula molecular |

C30H44N2O9 |

|---|---|

Peso molecular |

576.7 g/mol |

Nombre IUPAC |

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |

Clave InChI |

QANBQEQVJJKJTJ-GDYSMBPZSA-N |

SMILES isomérico |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |

SMILES canónico |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)

![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)